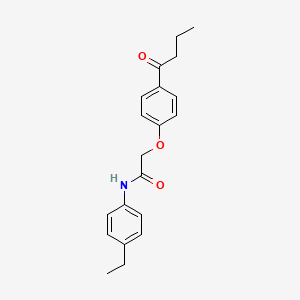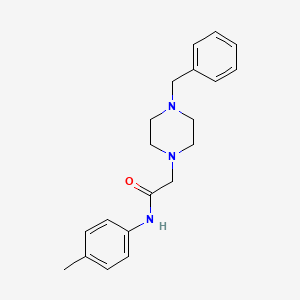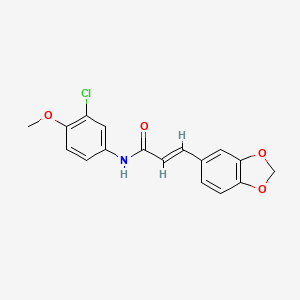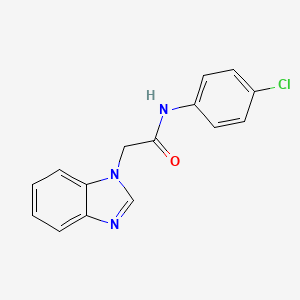
N-(4-ethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, commonly known as ENCC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it an attractive target for various research studies.
Mécanisme D'action
ENCC exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. ENCC also inhibits the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
ENCC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. ENCC has also been shown to have anti-viral properties, inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
ENCC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to obtain pure samples. ENCC also has a unique chemical structure, which makes it an attractive target for various research studies. However, there are also limitations to the use of ENCC in lab experiments. It can be toxic to cells at high concentrations, and its effects on different biological systems can be variable and complex.
Orientations Futures
There are several future directions for research on ENCC. One area of research is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation and cancer. ENCC may also be used as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another area of research is the investigation of the effects of ENCC on different biological systems, including the immune system and the nervous system. Finally, further research is needed to understand the mechanisms underlying the anti-viral properties of ENCC and its potential applications in the treatment of viral infections.
Méthodes De Synthèse
ENCC can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 6-nitrocoumarin-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography to obtain pure ENCC.
Applications De Recherche Scientifique
ENCC has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. ENCC has been used in various research studies to investigate its effects on different biological systems, including cancer cells, immune cells, and viruses.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-11-3-5-13(6-4-11)19-17(21)15-10-12-9-14(20(23)24)7-8-16(12)25-18(15)22/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAYFDVUJGPWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)



![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)


![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)